REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH:9]1([N+:15]#[C-:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH:17](=O)[CH3:18]>Cl(O)(=O)(=O)=O>[CH:9]1([NH:15][C:16]2[N:3]3[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]3=[N:1][C:17]=2[CH3:18])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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NC1=NC=CC(=C1)C
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Name
|
|
Quantity
|
0.575 mL
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Type
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reactant
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Smiles
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C1(CCCCC1)[N+]#[C-]
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Name
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|
Quantity
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0.5 mL
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Type
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reactant
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Smiles
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C(C)=O
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Name
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Quantity
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10 μL
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Type
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solvent
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Smiles
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Cl(=O)(=O)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1(CCCCC1)NC1=C(N=C2N1C=CC(=C2)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |